(R)-BINAP

Transfer Hydrogenation Rhodium Catalysis Turnover Frequency

Procure enantiopure (R)-BINAP (CAS 76189-55-4) for absolute stereochemical control in asymmetric catalysis. This C2-symmetric chiral diphosphine ligand achieves up to 94% ee in α-iminophosphonate hydrogenation and enables measurable enantioselectivity in Pd(II)-catalyzed C–S bond-forming reactions not attainable with Rh(I) systems. Using racemic or S-enantiomer compromises ee. Spec: ≥98% purity, ≥99% ee. Ideal for kinetic resolution of allylic alcohols and high-TOF ketone hydrogenation with Rh(III).

Molecular Formula C44H32P2
Molecular Weight 622.7 g/mol
CAS No. 76189-55-4
Cat. No. B118720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BINAP
CAS76189-55-4
Synonyms1,1’-[(1R)-[1,1’-Binaphthalene]-2,2’-diyl]bis[1,1-diphenyl-phosphine;  (+)-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine];  (R)-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl;  (R)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene; 
Molecular FormulaC44H32P2
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H
InChIKeyMUALRAIOVNYAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-BINAP (CAS 76189-55-4): A Foundational C2-Symmetric Chiral Diphosphine Ligand for Asymmetric Catalysis


(R)-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) is a prototypical C2-symmetric, atropisomeric chiral diphosphine ligand widely employed in transition metal-catalyzed asymmetric synthesis [1]. The (R)-enantiomer (CAS 76189-55-4) constitutes one half of a chiral pair (with (S)-BINAP CAS 76189-56-5), each directing opposite absolute stereochemical outcomes in asymmetric transformations [2]. Its axial chirality arises from restricted rotation around the 1,1′-binaphthyl bond, creating a well-defined chiral pocket that dictates enantioselectivity in reactions including hydrogenation, C–C bond formation, and cycloadditions [3]. Commercial specifications for research-grade (R)-BINAP typically require minimum 98.0% chemical purity (area%) and ≥99.0% enantiomeric excess (ee%), as verified by HPLC analysis [4].

Why (R)-BINAP Cannot Be Replaced by Generic BINAP Alternatives in Asymmetric Synthesis Workflows


Substituting (R)-BINAP with racemic BINAP or alternative BINAP-family ligands (e.g., Tol-BINAP, H8-BINAP) without systematic validation introduces substantial risks to stereochemical fidelity and catalytic performance. The (R)-enantiomer of BINAP is not merely a chiral variant but a distinct molecular entity that defines the absolute configuration of the product; employing (S)-BINAP or racemic material in an established (R)-BINAP protocol predictably inverts or degrades enantiomeric excess [1]. Moreover, structurally modified analogs such as H8-BINAP and Tol-BINAP exhibit divergent catalytic activity profiles, with H8-BINAP demonstrating up to threefold higher turnover rates in specific hydrogenation systems compared to parent BINAP [2]. In palladium-catalyzed C–S bond-forming reactions, cationic Rh(I)/(R)-BINAP produces near-racemic products, whereas the Pd(II)/(R)-BINAP system yields planar-chiral dithiaparacyclophanes with measurable enantioselectivity [3]. These ligand-specific reactivity differences underscore that procurement and experimental decisions cannot rely on in-class substitution without direct comparative performance data.

Quantitative Evidence for (R)-BINAP Differentiation: Head-to-Head Catalytic Performance Data


Catalytic Transfer Hydrogenation Activity: (R)-BINAP vs. Phosphine-Free Rhodium Analogue

In rhodium(III)-catalyzed transfer hydrogenation of ketones, incorporation of (R)-BINAP as a diphosphine ligand dramatically enhances catalytic activity relative to a phosphine-free control complex. The (R)-BINAP-containing catalyst achieves a turnover frequency of approximately 1000 h⁻¹, representing a threefold increase compared to 330 h⁻¹ observed for the analogous phosphine-free system [1].

Transfer Hydrogenation Rhodium Catalysis Turnover Frequency

Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids: (R)-BINAP-Ru Enantioselectivity Profile

The Ru(CH3COO)2[(R)-BINAP] catalyst demonstrates pressure-dependent enantioselectivity in the hydrogenation of (Z)-3-phenyl-2-butenoic acid. At 4 atm H₂ pressure, the reaction yields a 97:3 enantiomeric ratio favoring the (S)-product; increasing pressure to 100 atm reduces this ratio to 94:6 while maintaining quantitative yield [1]. This pressure-dependent selectivity profile is a characteristic feature of the (R)-BINAP–Ru diacetate system.

Asymmetric Hydrogenation Ruthenium Catalysis Enantioselectivity

Double C–S Bond Formation: Pd/(R)-BINAP vs. Rh/(R)-BINAP vs. Rh/BINAPHANE

In the enantioselective synthesis of planar-chiral dithiaparacyclophanes via double C–S bond formation, distinct catalytic outcomes are observed across three catalyst systems. The cationic Pd(II)/(R)-BINAP complex produces measurable enantioselectivity, whereas the cationic Rh(I)/(R)-BINAP complex yields nearly racemic product [1]. The Rh(I)/(S)-BINAPHANE catalyst achieves superior enantioselectivity but requires a non-commercial ligand, positioning Pd(II)/(R)-BINAP as the practical choice using commercially available (R)-BINAP [1].

C–S Bond Formation Planar-Chiral Cyclophanes Catalyst Screening

Asymmetric Hydrogenation of α-Iminophosphonates: (R)-BINAP Performance Among Aryl-Substituted Variants

In rhodium-catalyzed enantioselective hydrogenation of α-iminophosphonates, (R)-BINAP achieves up to 94% enantiomeric excess with the p-tolyl-substituted substrate (R = p-MeC6H4), representing the highest ee value reported in this substrate series [1]. This performance benchmark establishes (R)-BINAP as the reference ligand for this class of asymmetric hydrogenation.

α-Aminophosphonate Synthesis Rhodium Catalysis Substrate Scope

Commercial Specification Benchmark: (R)-BINAP Optical Purity Requirements

Commercial (R)-BINAP from major suppliers is specified at minimum 98.0% chemical purity (area% by HPLC) and minimum 99.0% enantiomeric excess (ee%), with specific rotation [α]D = +235° (c=0.3, toluene) and melting point 242°C [1][2]. In contrast, (R)-H8-BINAP is offered at 97.3% chemical purity with optical purity of 99.7% ee . These specification differences reflect distinct synthetic and purification pathways for each ligand derivative.

Quality Control Chiral Purity Procurement Specification

Kinetic Resolution of Allylic Alcohols: (R)-BINAP vs. Racemic BINAP with Chiral Poison

Kinetic resolution of cyclic allylic alcohols can be achieved using either enantiomerically pure (R)-BINAP or racemic BINAP combined with an enantiomerically pure chiral poison that selectively deactivates one catalyst enantiomer [1][2]. While both approaches are synthetically viable, the use of enantiopure (R)-BINAP eliminates the added complexity and cost associated with chiral poison procurement and optimization, offering a more direct route to consistent enantioselectivity.

Kinetic Resolution Allylic Alcohols Chiral Poisoning

(R)-BINAP Application Scenarios: Where Quantitative Differentiation Drives Selection


High-Throughput Asymmetric Hydrogenation Screening Requiring High TOF

Laboratories performing parallel screening of ketone hydrogenation catalysts should prioritize (R)-BINAP-containing Rh(III) complexes when high catalytic turnover frequency is required. The demonstrated TOF of approximately 1000 h⁻¹ (versus 330 h⁻¹ for phosphine-free controls) enables reduced catalyst loading or accelerated reaction completion, directly improving screening throughput and conserving precious metal catalysts [1].

Synthesis of Planar-Chiral Cyclophanes via Double C–S Bond Formation

Researchers developing synthetic routes to planar-chiral dithiaparacyclophanes should select (R)-BINAP for Pd(II)-catalyzed double C–S bond-forming reactions. Head-to-head comparison confirms that while Rh(I)/(R)-BINAP yields racemic product, the Pd(II)/(R)-BINAP system produces measurable enantioselectivity using the commercially available ligand [2].

Process Development for α-Aminophosphonate Synthesis

Process chemists optimizing enantioselective hydrogenation of α-iminophosphonates can use (R)-BINAP as the benchmark ligand, with established performance of up to 94% ee for p-tolyl-substituted substrates [3]. This validated performance metric provides a quantitative baseline against which alternative ligand systems can be evaluated.

Kinetic Resolution of Cyclic Allylic Alcohols

Synthetic groups performing kinetic resolution of allylic alcohols should procure enantiopure (R)-BINAP rather than attempting racemic-BINAP plus chiral poison approaches. Enantiopure ligand eliminates the need for auxiliary chiral modifiers, reducing both experimental complexity and potential sources of batch-to-batch variability in resolution outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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